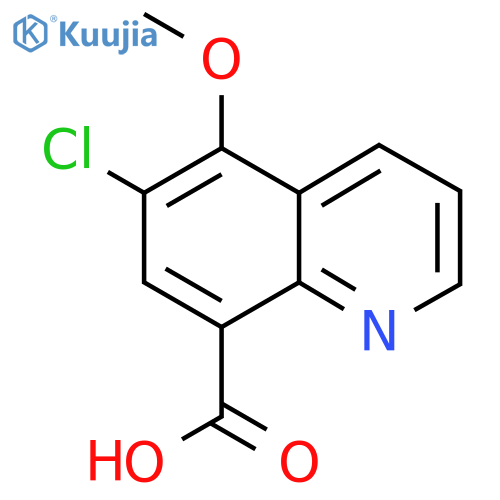Cas no 2253638-44-5 (6-Chloro-5-methoxyquinoline-8-carboxylic acid)

2253638-44-5 structure
商品名:6-Chloro-5-methoxyquinoline-8-carboxylic acid
CAS番号:2253638-44-5
MF:C11H8ClNO3
メガワット:237.639122009277
CID:5326719
6-Chloro-5-methoxyquinoline-8-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-5-methoxyquinoline-8-carboxylic acid
- Z3300509203
-
- インチ: 1S/C11H8ClNO3/c1-16-10-6-3-2-4-13-9(6)7(11(14)15)5-8(10)12/h2-5H,1H3,(H,14,15)
- InChIKey: OFXZXPWOEFQCHQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=O)O)C2C(=CC=CN=2)C=1OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 274
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 2.3
6-Chloro-5-methoxyquinoline-8-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6473678-0.05g |
6-chloro-5-methoxyquinoline-8-carboxylic acid |
2253638-44-5 | 95.0% | 0.05g |
$162.0 | 2025-02-19 | |
| Enamine | EN300-6473678-10.0g |
6-chloro-5-methoxyquinoline-8-carboxylic acid |
2253638-44-5 | 95.0% | 10.0g |
$3007.0 | 2025-02-19 | |
| Aaron | AR028JIN-500mg |
6-chloro-5-methoxyquinoline-8-carboxylicacid |
2253638-44-5 | 95% | 500mg |
$776.00 | 2025-02-16 | |
| Aaron | AR028JIN-250mg |
6-chloro-5-methoxyquinoline-8-carboxylicacid |
2253638-44-5 | 95% | 250mg |
$503.00 | 2025-02-16 | |
| Aaron | AR028JIN-5g |
6-chloro-5-methoxyquinoline-8-carboxylicacid |
2253638-44-5 | 95% | 5g |
$2814.00 | 2025-02-16 | |
| 1PlusChem | 1P028JAB-500mg |
6-chloro-5-methoxyquinoline-8-carboxylicacid |
2253638-44-5 | 95% | 500mg |
$737.00 | 2024-05-25 | |
| 1PlusChem | 1P028JAB-10g |
6-chloro-5-methoxyquinoline-8-carboxylicacid |
2253638-44-5 | 95% | 10g |
$3779.00 | 2024-05-25 | |
| 1PlusChem | 1P028JAB-100mg |
6-chloro-5-methoxyquinoline-8-carboxylicacid |
2253638-44-5 | 95% | 100mg |
$350.00 | 2024-05-25 | |
| 1PlusChem | 1P028JAB-2.5g |
6-chloro-5-methoxyquinoline-8-carboxylicacid |
2253638-44-5 | 95% | 2.5g |
$1756.00 | 2024-05-25 | |
| Enamine | EN300-6473678-2.5g |
6-chloro-5-methoxyquinoline-8-carboxylic acid |
2253638-44-5 | 95.0% | 2.5g |
$1370.0 | 2025-02-19 |
6-Chloro-5-methoxyquinoline-8-carboxylic acid 関連文献
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
2253638-44-5 (6-Chloro-5-methoxyquinoline-8-carboxylic acid) 関連製品
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
